molecular formula C33H39N7O5 B8091879 methyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

methyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate

Cat. No.: B8091879
M. Wt: 613.7 g/mol
InChI Key: JYCBMCKZNSEICQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate is a structurally complex small molecule featuring a benzimidazole core substituted with a pyridine-linked carbamimidoyl anilino group and a methyl ester moiety. This compound shares significant structural homology with dabigatran etexilate, a direct thrombin inhibitor (DTI) prodrug used clinically as an oral anticoagulant . The benzimidazole and pyridine moieties are critical for binding to thrombin’s active site, while the carbamimidoyl group enhances target specificity .

Properties

IUPAC Name

methyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H39N7O5/c1-4-5-6-9-20-45-33(43)38-31(34)23-11-14-25(15-12-23)36-22-29-37-26-21-24(13-16-27(26)39(29)2)32(42)40(19-17-30(41)44-3)28-10-7-8-18-35-28/h7-8,10-16,18,21,36H,4-6,9,17,19-20,22H2,1-3H3,(H2,34,38,43)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCBMCKZNSEICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC)C4=CC=CC=N4)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)NCC2=NC3=C(N2C)C=CC(=C3)C(=O)N(CCC(=O)OC)C4=CC=CC=N4)\N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H39N7O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

613.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares methyl 3-[[2-[[4-[(Z)-N'-hexoxycarbonylcarbamimidoyl]anilino]methyl]-1-methylbenzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate with structurally and functionally related compounds, emphasizing key differences in structure, pharmacokinetics, and therapeutic utility.

Structural Analogues

2.1.1. Dabigatran Etexilate (Ethyl Ester Prodrug)
  • Structure : Ethyl ester variant of the target compound, with methanesulfonic acid counterion.
  • Key Differences :
    • Ester Group : Ethyl ester (vs. methyl ester) delays hydrolysis to the active form (dabigatran), contributing to a longer prodrug half-life.
    • Bioavailability : 3–7% due to esterase-dependent activation in the liver and gut .
    • Renal Excretion : 80%, necessitating dose adjustments in renal impairment .
  • Clinical Use: Approved for stroke prevention, deep vein thrombosis (DVT), and non-valvular atrial fibrillation .
2.1.2. 3-[(2-{[4-(Hexyloxycarbonylamino-imino-methyl)phenylamino]-methyl}-1-methyl-1H-benzoimidazole-5-carbonyl)-pyridin-2-yl-amino]-propionic Acid Ethyl Ester
  • Structure : Ethyl ester derivative with a propionic acid backbone ().
  • Key Differences :
    • Backbone : Propionic acid chain may influence solubility and binding kinetics.
    • Data Gap : Pharmacological properties (e.g., bioavailability, efficacy) are unreported.

Benzimidazole-Based Heterocycles

2.2.1. Pyrimido-Benzazoles (Sheibani et al., 2013)
  • Structure : Fused pyrimido-benzazole core with aryl and carbonitrile substituents .
  • Key Differences: Core Heterocycle: Pyrimido-benzazole (vs. benzimidazole-pyridine) lacks thrombin-targeting motifs.
2.2.2. Dihydropyrimido[1,2-a]benzimidazol-2-ones (Sheibani et al., 2012)
  • Structure : Dihydro core with reduced conformational flexibility .
  • Key Differences :
    • Saturation : Limits interaction with thrombin’s charged active site.
    • Synthetic Use : Catalyzed by L-proline, highlighting divergent synthetic pathways .

Non-Benzo Heterocycles ()

  • Examples : Pyran-pyrazole hybrids (e.g., compounds 11a and 11b).
  • Key Differences :
    • Core Structure : Pyran and pyrazole rings lack the planar aromaticity required for thrombin binding.
    • Applications : Primarily studied as intermediates in diversity-oriented synthesis .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Key Substituents Bioavailability Half-Life (h) Excretion Route Indications
Target Methyl Ester Compound Benzimidazole-Pyridine Methyl ester, carbamimidoyl anilino Not Reported Not Reported Not Reported Hypothetical Anticoagulant
Dabigatran Etexilate Benzimidazole-Pyridine Ethyl ester, carbamimidoyl anilino 3–7% 12–14 Renal (80%) Stroke Prevention, DVT
Sheibani et al. (2013) Pyrimido-Benzazole Aryl, carbonitrile N/A N/A N/A Antimicrobial (Theoretical)
Pyran-Pyrazole Hybrid (11a/11b) Pyran-Pyrazole Cyano, ester N/A N/A N/A Synthetic Intermediate

Research Findings and Implications

Ester Group Impact : Methyl esters generally hydrolyze faster than ethyl esters, suggesting the target compound may exhibit quicker activation but shorter plasma stability compared to dabigatran etexilate .

Structural Specificity : The benzimidazole-pyridine scaffold is critical for thrombin inhibition, as seen in dabigatran. Modifications (e.g., pyrimido-benzazole cores) abolish anticoagulant activity .

Clinical Gaps : While dabigatran etexilate is well-characterized, the methyl ester variant requires preclinical validation to assess toxicity, efficacy, and renal handling.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.